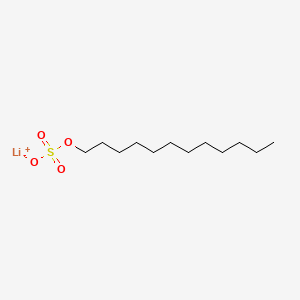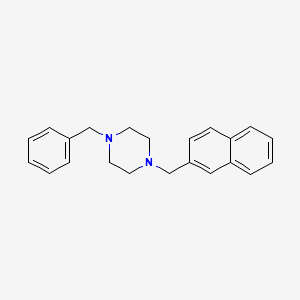
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.
Aplicaciones Científicas De Investigación
1. Formation and Characterization of Novel Compounds
Research has shown the ability to form unique chemical structures involving compounds related to 2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide. For instance, the study of cycloproparene series led to the formation of novel dimers of 1H-Cyclopropa[b]naphthalene, a compound structurally similar to our compound of interest (Halton, Jones, Northcote, & Boese, 1999). Additionally, other research efforts have synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides, exploring their crystal structures and sensing properties (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
2. Structural Studies and Interactions
Significant research has been conducted on the structural analysis of related naphthalene derivatives. Studies on 1,8-disubstituted naphthalenes, which share a structural similarity with our compound, provide insights into nucleophile-electrophile interactions, crucial for understanding chemical reactivity (Schweizer, Procter, Kaftory, & Dunitz, 1978).
3. Applications in Synthesis and Catalysis
The compound's structural relatives have been utilized in synthesis processes. For example, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate, a closely related molecule, underwent dimerization in the presence of GaCl3, showcasing potential catalytic applications (Novikov & Tomilov, 2013). Moreover, auxiliary-enabled Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes, related to our compound, has been reported, indicating its potential in novel chemical synthesis methods (Parella, Gopalakrishnan, & Babu, 2013).
Propiedades
Nombre del producto |
2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C15H13Br2NO |
Peso molecular |
383.08 g/mol |
Nombre IUPAC |
2,2-dibromo-1-methyl-N-naphthalen-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H13Br2NO/c1-14(9-15(14,16)17)13(19)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,18,19) |
Clave InChI |
HPWXIQNJBDNUCU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1(CC1(Br)Br)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)
![N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224187.png)

![[3-(2-Furanyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-pyridinyl)methanone](/img/structure/B1224191.png)
![N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide](/img/structure/B1224192.png)



![8-[2-(4-Chloro-2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1224197.png)
![1-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1224200.png)